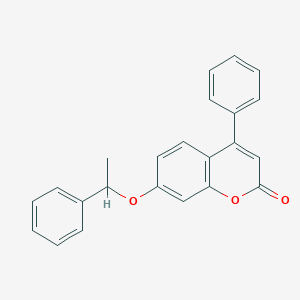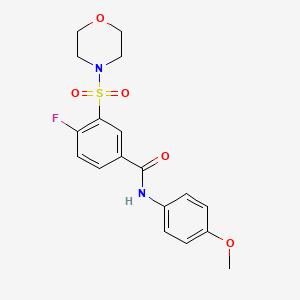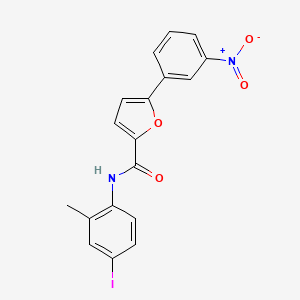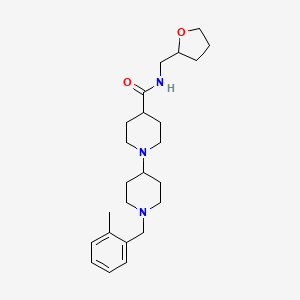
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as PPE-2-OH, is a synthetic compound that belongs to the family of flavones. It has been found to possess a range of interesting biological activities, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress and inflammation. It has also been found to improve insulin sensitivity and glucose uptake in cells, suggesting potential therapeutic applications for diabetes. In vivo studies have shown that 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can reduce tumor growth in mice, as well as improve cognitive function and reduce brain damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be controlled. This makes it a useful tool for studying the biological effects of flavones and for developing potential therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for research on 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to optimize its use as a therapeutic agent, including determining the optimal dosage and frequency of administration. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to evaluate its safety and toxicity in animal models and human clinical trials.
合成方法
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 1-phenylethanol in the presence of a base, followed by cyclization with a suitable acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride, followed by demethylation with boron tribromide to yield the final product.
科学研究应用
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, antiproliferative, and antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been shown to have potential as a therapeutic agent for the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
属性
IUPAC Name |
4-phenyl-7-(1-phenylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLPJXGRHENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)

![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)
![6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5125166.png)
![methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)
![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
